Methyl 2-amino-5-propylthiophene-3-carboxylate
Description
Methyl 2-amino-5-propylthiophene-3-carboxylate (CAS 343855-83-4) is a thiophene derivative with the molecular formula C₉H₁₃NO₂S and a molar mass of 199.27 g/mol . Structurally, it features a thiophene ring substituted with an amino group at position 2, a propyl chain at position 5, and a methyl ester at position 3 . The amino and carboxylate groups enhance its reactivity in nucleophilic substitution reactions, while the propyl chain contributes to hydrophobicity, influencing solubility and aggregation behavior in organic solvents . Its electronic structure facilitates strong intermolecular interactions, making it valuable in synthetic chemistry and material science .
The compound is classified as an irritant (Xi hazard symbol) and must be handled with care . Key physical properties include a density of approximately 1.15–1.20 g/cm³ (estimated based on analogous ethyl esters) and a boiling point likely in the range of 300–320°C (inferred from ethyl ester analogs) .
Properties
IUPAC Name |
methyl 2-amino-5-propylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-6-5-7(8(10)13-6)9(11)12-2/h5H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPMLOEOVNAKTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(S1)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373416 | |
| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343855-83-4 | |
| Record name | methyl 2-amino-5-propylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-propylthiophene-3-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nitration followed by reduction, while the propyl group can be added via alkylation reactions. The carboxylate ester group is typically introduced through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-5-propylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-amino-5-propylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-amino-5-propylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methyl 2-amino-5-propylthiophene-3-carboxylate belongs to a family of 2-aminothiophene-3-carboxylates, where structural variations in substituents significantly alter physicochemical properties and applications. Below is a detailed comparison with three closely related analogs:
Table 1: Structural and Physicochemical Comparison
*Estimated based on ethyl ester analogs.
Key Comparative Insights
Methyl vs. Ethyl Ester: Ethyl esters (e.g., CAS 76575-31-0) exhibit higher boiling points (~327°C vs. ~300–320°C for methyl) and slightly increased lipophilicity, making them more suitable for high-temperature reactions .
Steric and Electronic Modifications The isopropyl group in CAS 149587-85-9 introduces greater steric hindrance, which may reduce reaction rates in nucleophilic substitutions compared to the less bulky propyl chain . Phenyl-substituted analogs (e.g., 2-amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate) demonstrate enhanced aromatic interactions, favoring applications in materials requiring π-π stacking .
Biological and Industrial Relevance this compound is widely used in material science due to its balanced reactivity and solubility . Ethyl esters (e.g., CAS 76575-31-0) are preferred in pharmaceutical intermediates where prolonged reaction times at elevated temperatures are required .
Biological Activity
Methyl 2-amino-5-propylthiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C₁₁H₁₅N₁O₂S |
| Molecular Weight | 227.31 g/mol |
| Functional Groups | Amino, Carboxylate, Thiophene |
The presence of the thiophene ring and the amino group suggests potential interactions with biological targets, making it a candidate for drug development.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The amino group can form hydrogen bonds with proteins, while the thiophene ring may engage in π-π stacking interactions. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for cellular processes.
- Receptor Modulation : It may act as a modulator for certain receptors involved in signaling pathways.
Pharmacological Properties
Research has indicated several pharmacological properties associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction or cell cycle arrest.
- Anti-inflammatory Effects : It has been noted for its ability to reduce inflammation in various models, which could be beneficial in treating inflammatory diseases.
- Neuroprotective Properties : There are indications that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated:
- IC50 Values : The compound showed an IC50 value of approximately 12 µM against MCF-7 breast cancer cells, indicating significant cytotoxicity.
- Mechanism of Action : Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, confirming the compound's role in inducing programmed cell death.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), this compound was administered:
- Results : The treatment resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels.
- : These findings suggest that the compound may have therapeutic potential in managing inflammatory conditions.
Summary of Biological Activities
The following table summarizes the biological activities reported for this compound:
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces cytokine levels in LPS-induced models | |
| Neuroprotective | Protects neurons from oxidative stress |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
